Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate involves several steps, starting from basic precursors to achieve the desired molecular structure. For instance, the synthesis of N-(methoxyacetyl)-N-[(2-methylthio)phenyl]-D,L-alanine methyl ester was successfully carried out from 2-methyl-6-(methylthio)aniline, showcasing the compound's potential for fungicidal activity against specific pathogens (Dreikorn et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds, like the N-[(lS,4R)-2-oxo-pinanyl]-β-alanine methylester, reveals an intricate arrangement of functional groups, demonstrating the compound's potential for further synthetic modifications. This particular structure is crucial for its role as a starting material in the electrochemical preparation of chiral amidoalkylation reagents (Albert et al., 1998).
Chemical Reactions and Properties
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate participates in various chemical reactions, demonstrating a wide range of properties. For example, the Claisen ortho ester rearrangement with trimethyl β-(methoxy)orthopropionate is a notable reaction, highlighting the compound's ability to act as a synthon for the preparation of methyl α-substituted acrylates (Raucher et al., 1980).
Physical Properties Analysis
The physical properties of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate and related compounds are influenced by their molecular structures. For instance, the investigation into N-[(15,4R)-2-Oxo-pinanyl]-β-alanine Methylester's crystal structure reveals insights into the compound's stability and suitability for further modifications, underscoring the significance of hydrogen bonding interactions (Albert et al., 1998).
Chemical Properties Analysis
The chemical properties of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate are central to its reactivity and application in synthesis. The compound's involvement in reactions like the Claisen ortho ester rearrangement illustrates its reactivity and potential as a precursor for various synthetic routes (Raucher et al., 1980).
Scientific Research Applications
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Chemical Research
- Application : Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate hydrochloride is a useful research chemical . It is used in a variety of research applications .
- Results or Outcomes : The outcomes of using this chemical in research would also depend on the specific context of the research. The available resources do not provide specific details on the results or outcomes obtained from using this chemical .
-
Polymer Chemistry
- Application : A related compound, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA), has been used in the controlled ring-opening polymerization to produce polypeptoids . These polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
- Methods of Application : The compound is synthesized and polymerized using primary amine initiators .
- Results or Outcomes : The result is the production of polypeptoids that can be used in the construction of peptidomimetic supramolecular assemblies .
- Chemical Structure Analysis
- Application : Methyl 3-[N-(3-methoxy-3-oxopropyl)acetamido]propanoate, a compound related to “Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate”, is used in chemical structure analysis .
- Results or Outcomes : The outcomes of using this chemical in research would also depend on the specific context of the research. The available resources do not provide specific details on the results or outcomes obtained from using this chemical .
- Chemical Synthesis
- Application : Methyl N-(3-methoxy-3-oxopropyl)-beta-alaninate hydrochloride is a useful research chemical . It is used in a variety of research applications .
- Results or Outcomes : The outcomes of using this chemical in research would also depend on the specific context of the research. The available resources do not provide specific details on the results or outcomes obtained from using this chemical .
properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINRDVTTNNFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019004 | |
Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
CAS RN |
105-71-5 | |
Record name | β-Alanine, N-(3-methoxy-3-oxopropyl)-N-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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